![molecular formula C10H21NO2 B1310507 Tert-butyl 6-aminohexanoate CAS No. 5514-98-7](/img/structure/B1310507.png)
Tert-butyl 6-aminohexanoate
Overview
Description
Tert-butyl 6-aminohexanoate is a chemical compound with the molecular formula C10H21NO2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of Tert-butyl 6-aminohexanoate is a topic of research and specific methods may be found in scientific literature .Molecular Structure Analysis
The InChI code for Tert-butyl 6-aminohexanoate is 1S/C10H21NO2/c1-10(2,3)13-9(12)7-5-4-6-8-11/h4-8,11H2,1-3H3 . The molecular weight is 187.28 .Physical And Chemical Properties Analysis
Tert-butyl 6-aminohexanoate is a liquid or solid or semi-solid substance . It should be stored in a dark place, sealed in dry, at 2-8°C . The boiling point is 74°C (at a pressure of 1 Torr) and the density is predicted to be 0.932±0.06 g/cm3 .Scientific Research Applications
Organic Intermediate
“Tert-butyl 6-aminohexanoate” is used as an organic intermediate . Organic intermediates are compounds that are used in various chemical reactions to produce other compounds. They play a crucial role in the synthesis of a wide range of chemicals, including pharmaceuticals, dyes, and polymers.
Pharmaceutical Intermediate
This compound also serves as a pharmaceutical intermediate . Pharmaceutical intermediates are the key components used in the production of active pharmaceutical ingredients (APIs). APIs are the substances in drugs that have therapeutic effects.
Chemical Synthesis
“Tert-butyl 6-aminohexanoate” is used in chemical synthesis . It can be used in the synthesis of a variety of chemical compounds. For instance, it can be used in the preparation of other tert-butyl esters.
Chromatography
This compound has applications in chromatography . Chromatography is a technique used to separate mixtures. “Tert-butyl 6-aminohexanoate” can be used as a stationary phase or as a mobile phase in chromatographic processes.
Material Science
“Tert-butyl 6-aminohexanoate” is used in material science . It can be used in the development of new materials with unique properties. For example, it can be used in the synthesis of polymers with specific characteristics.
PROTAC Linker
“Tert-butyl 6-aminohexanoate” can be used as a PROTAC linker . PROTACs (Proteolysis Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation. The linker is a crucial component of PROTACs, connecting the ligase-recruiting moiety to the target-binding moiety.
Safety and Hazards
Tert-butyl 6-aminohexanoate is classified under GHS07 for safety . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
tert-butyl 6-aminohexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-10(2,3)13-9(12)7-5-4-6-8-11/h4-8,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKHCHKVZVMJRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50444319 | |
Record name | Tert-butyl 6-aminohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50444319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 6-aminohexanoate | |
CAS RN |
5514-98-7 | |
Record name | Tert-butyl 6-aminohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50444319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of tert-butyl 6-aminohexanoate in the synthesis of the camptothecin-melanotransferrin conjugate?
A1: Tert-butyl 6-aminohexanoate serves as a linker molecule in the synthesis of the camptothecin-melanotransferrin conjugate. The research highlights the challenge of modifying the sterically hindered 20-hydroxy group of camptothecin []. To overcome this, the researchers employed a two-step process:
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